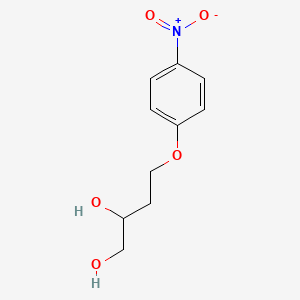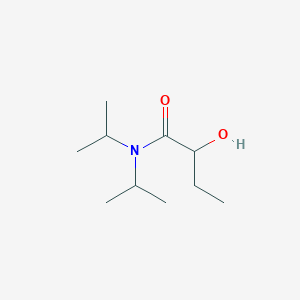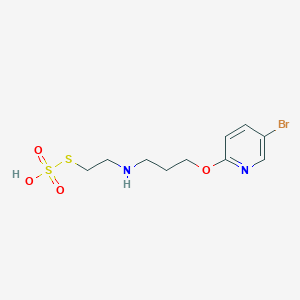![molecular formula C6H15LiS2Si B14656412 Lithium, [bis(methylthio)(trimethylsilyl)methyl]- CAS No. 53369-90-7](/img/structure/B14656412.png)
Lithium, [bis(methylthio)(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is an organolithium compound that features both silicon and sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- typically involves the reaction of (trimethylsilyl)methyl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
(CH3)3SiCH2Cl+2Li→(CH3)3SiCH2Li+LiCl
This reaction is usually carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of Lithium, [bis(methylthio)(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is typically purified by distillation or sublimation.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-lithium bonds.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Lithium, [bis(methylthio)(trimethylsilyl)methyl]- include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out in aprotic solvents such as THF or hexane under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving Lithium, [bis(methylthio)(trimethylsilyl)methyl]- depend on the specific reaction conditions and reagents used. Common products include substituted organosilicon compounds and various carbon-lithium intermediates.
Wissenschaftliche Forschungsanwendungen
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Wirkmechanismus
The mechanism by which Lithium, [bis(methylthio)(trimethylsilyl)methyl]- exerts its effects involves the formation of reactive intermediates that can participate in a variety of chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the trimethylsilyl group enhances its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar reactivity but different applications.
(Trimethylsilyl)methyllithium: Shares the trimethylsilyl group but differs in its specific reactivity and applications.
Uniqueness
Lithium, [bis(methylthio)(trimethylsilyl)methyl]- is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct reactivity and stability compared to other organolithium compounds. This makes it particularly useful in specialized synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
53369-90-7 |
|---|---|
Molekularformel |
C6H15LiS2Si |
Molekulargewicht |
186.4 g/mol |
IUPAC-Name |
lithium;bis(methylsulfanyl)methyl-trimethylsilane |
InChI |
InChI=1S/C6H15S2Si.Li/c1-7-6(8-2)9(3,4)5;/h1-5H3;/q-1;+1 |
InChI-Schlüssel |
ZPMWHNMEBGXOOI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)[C-](SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)

![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
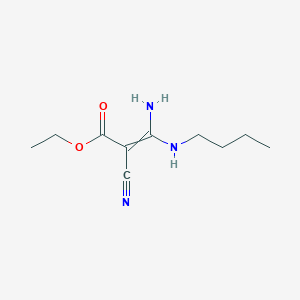
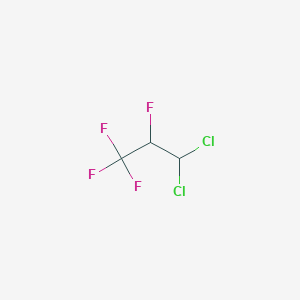

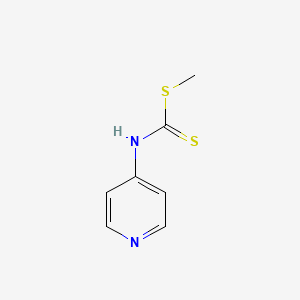
![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

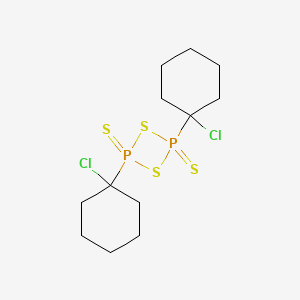
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
